N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide is a complex organic compound that features a bromophenyl group, an indole moiety, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide typically involves the coupling of tryptamine derivatives with bromophenyl compounds. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: DCC or other carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-[2-(phenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide.
Substitution: Formation of N-[2-(4-iodophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide.
Scientific Research Applications
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets. The methoxybenzamide structure may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with an isobutylphenyl group instead of a bromophenyl group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a methoxybenzamide group.
Uniqueness
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole moiety and the methoxybenzamide structure further enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C24H21BrN2O2 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H21BrN2O2/c1-29-23-9-5-3-7-19(23)24(28)27-14-20(16-10-12-17(25)13-11-16)21-15-26-22-8-4-2-6-18(21)22/h2-13,15,20,26H,14H2,1H3,(H,27,28) |
InChI Key |
RPUJAKAWFOOSPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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